molecular formula C10H7ClN2O2 B1351917 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 595610-50-7

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1351917
CAS No.: 595610-50-7
M. Wt: 222.63 g/mol
InChI Key: XJZLQBGNAQXXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZLQBGNAQXXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403221
Record name 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-50-7
Record name 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.